Fmoc-Glu-AMC

Description

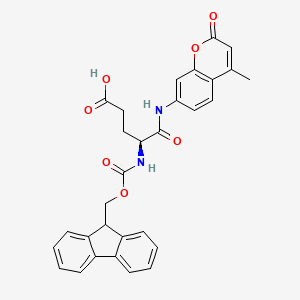

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGSEJHFHIETMV-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Fmoc-Glu-AMC?

An In-Depth Technical Guide to Fmoc-Glu-AMC: Structure, Mechanism, and Application in Protease Activity Assays

Abstract

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamyl-7-amino-4-methylcoumarin (this compound), a fluorogenic substrate integral to biochemical and pharmaceutical research. We will dissect its chemical architecture, elucidate the mechanism of fluorescence activation upon enzymatic cleavage, and provide detailed, field-proven protocols for its application in quantifying protease activity. This document is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental design, ensuring methodological robustness and data integrity.

Chemical Properties and Structure of this compound

The functionality of this compound as a sensitive enzymatic reporter is rooted in its unique tripartite chemical structure. Understanding this composition is fundamental to appreciating its mechanism and application.

Molecular Composition

This compound is a conjugate of three distinct chemical moieties:

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group commonly used in solid-phase peptide synthesis.[1][2][3] In this context, it protects the alpha-amino group of the glutamic acid residue.

-

L-Glutamic Acid (Glu): An amino acid that serves as the recognition element for specific proteases. The peptide bond formed by its gamma-carboxyl group is the target for enzymatic hydrolysis.

-

AMC (7-Amino-4-methylcoumarin): A coumarin-based fluorophore. When conjugated to the glutamic acid via an amide bond, its fluorescence is effectively quenched.[4] Cleavage of this bond liberates AMC, resulting in a significant increase in fluorescence.[5]

Chemical Structure

The precise arrangement and linkage of these components are critical for the substrate's function. The glutamic acid acts as a linker, covalently bonded to the Fmoc group at its N-terminus and to the AMC moiety at its C-terminus.

Caption: Molecular components of the this compound substrate.

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference in experimental design and solution preparation.

| Property | Value | Source |

| Molecular Formula | C20H19NO6 (Fmoc-Glu-OH) | [6] |

| Molecular Weight | ~369.37 g/mol (Fmoc-Glu-OH) | [6] |

| Appearance | Typically a white to off-white powder | [2][7] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [4] |

Principle of Fluorogenic Activity

The utility of this compound lies in its ability to transition from a non-fluorescent to a highly fluorescent state in response to specific enzymatic activity. This "off-to-on" signaling provides a high signal-to-noise ratio, which is ideal for sensitive detection.

The Quenched State

In its intact, conjugated form, the AMC fluorophore is electronically coupled to the glutamic acid residue through an amide linkage. This configuration results in intramolecular quenching, rendering the entire molecule weakly fluorescent.

Enzymatic Cleavage and Fluorescence Activation

Proteolytic enzymes that recognize glutamic acid can catalyze the hydrolysis of the amide bond between the Glu and AMC moieties. This cleavage event liberates the free 7-amino-4-methylcoumarin. Unconjugated AMC is a potent fluorophore, and its release leads to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of enzymatic activity.[5][8]

Spectroscopic Properties

The liberated AMC fluorophore has well-characterized excitation and emission spectra, making it compatible with standard fluorescence detection instrumentation.

-

Excitation Wavelength (Ex): ~342-354 nm

-

Emission Wavelength (Em): ~441-460 nm

This results in a bright blue fluorescence signal upon cleavage.[4][9][10]

Caption: Mechanism of fluorescence activation via enzymatic cleavage.

Synthesis and Quality Control

The synthesis of high-purity this compound is critical for reliable and reproducible assay results. Impurities can lead to high background fluorescence or altered kinetics.

Synthetic Strategy

This compound is typically synthesized using standard peptide coupling chemistry, either through a solution-phase or solid-phase approach.[11][12] The general strategy involves the formation of an amide bond between the carboxyl group of an Fmoc-protected glutamic acid derivative (e.g., Fmoc-Glu(OtBu)-OH) and the amine group of 7-amino-4-methylcoumarin. This reaction is mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU.[11]

Purification and Characterization

Post-synthesis, purification is paramount.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying the crude product to a high degree (>95%), removing unreacted starting materials and side products.[13] The purity of the initial Fmoc-amino acids used is a critical determinant of the final crude peptide purity.[13]

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as:

-

Analytical HPLC: To assess purity.

-

Mass Spectrometry (MS): To confirm the correct molecular weight.

-

Application in Enzymatic Assays: A Detailed Protocol

This compound is a versatile substrate, but it is most prominently used in assays for executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.[4][9] The following protocol provides a robust framework for a caspase-3 activity assay using cell lysates.

Materials and Reagents

-

This compound Substrate

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)[14]

-

Cultured cells (treated and untreated)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with filters for Ex/Em = 350/450 nm

-

(Optional) Purified active Caspase-3 (Positive Control)

-

(Optional) Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (Negative Control)[4]

Step-by-Step Experimental Protocol

A. Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.[4]

-

Assay Buffer: Prepare the 1X Assay Buffer. Just before use, add DTT to the required final concentration (e.g., 2-5 mM), as DTT is unstable in solution.[10][14]

B. Sample Preparation (Cell Lysates)

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control population. A typical cell count is 1-2 x 10^6 cells per sample.[4]

-

Cell Lysis: Pellet the cells by centrifugation (e.g., 300 x g for 10 min).[10] Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the total protein concentration using a standard method like the BCA assay.[14] Normalize all sample concentrations with Lysis Buffer.

C. Assay Procedure

-

Plate Setup: In a black 96-well plate, add 50 µL of cell lysate per well (typically 20-50 µg of total protein). Prepare wells for each sample, as well as controls.

-

Blank: 50 µL of Lysis Buffer without lysate.

-

Positive Control (Optional): Purified active caspase-3 in Lysis Buffer.

-

Negative Control (Optional): Lysate from apoptotic cells + caspase-3 inhibitor.

-

-

Substrate Working Solution: Immediately before use, dilute the 10 mM Substrate Stock Solution into the 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., dilute to 100 µM in Assay Buffer for a final assay concentration of 50 µM).

-

Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to each well. This brings the total volume to 100 µL and the substrate to its final 1X concentration. Mix gently by shaking the plate for 30-60 seconds.[9]

-

Data Acquisition:

-

Kinetic Reading (Recommended): Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure fluorescence intensity (Ex/Em = 354/442 nm) every 5 minutes for 30-60 minutes.[9]

-

Endpoint Reading: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. Measure the final fluorescence intensity.[9]

-

Data Analysis

-

Background Subtraction: For each time point, subtract the average fluorescence reading of the Blank wells from all other readings.

-

Calculate Activity: For kinetic data, determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time plot. The slope (ΔRFU / Δtime) is proportional to the enzyme activity.

-

Normalization: Express the activity relative to the protein concentration (e.g., RFU/min/mg protein) or as a fold-change relative to the untreated control.

Caption: Standard experimental workflow for a protease activity assay.

Conclusion

This compound is a powerful and sensitive tool for the real-time measurement of protease activity. Its straightforward mechanism, based on the enzymatic release of the fluorophore AMC, allows for a direct and quantitative assessment of enzyme kinetics in complex biological samples. By following robust, well-controlled protocols and ensuring the use of high-purity substrate, researchers in drug discovery and cell biology can generate reliable and reproducible data, furthering our understanding of enzymatic pathways in health and disease.

References

-

Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

-

AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]

-

PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

-

ScholarWorks. (n.d.). Fmoc-Dipeptides as a Scaffold to Systematically Investigate Inhibitors of Butyrylcholinesterase, an Enzyme Implicated in Alzheimer's Disease. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-L-glutamic acid g-tert-butyl ester hydrate. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Glu-OH. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

PubMed. (1996). Novel Enzymatic Assays for the Measurement of Gallotannin, Amino Acids, and Glutamate in Green Tea Infusions: Analytical Results. Retrieved from [Link]

-

Kymos. (2025). GLP-certified Enzyme activity assays. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. caspase3 assay [assay-protocol.com]

- 6. Fmoc-Glu-OH | C20H19NO6 | CID 7019018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. GLP-certified Enzyme activtity assays - Kymos [kymos.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 13. ajpamc.com [ajpamc.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Glu-AMC principle of fluorescence

An In-Depth Technical Guide to the Principle and Application of Fmoc-Glu-AMC Fluorogenic Substrates

Abstract

The use of fluorogenic substrates has revolutionized the study of enzyme kinetics, particularly in the fields of apoptosis research and high-throughput drug screening. Among these, this compound (N-alpha-Fmoc-L-glutamyl-7-amido-4-methylcoumarin) stands out as a specialized tool for detecting specific protease activities. This guide provides a detailed exploration of the core principles governing this compound fluorescence, delves into the causality behind its experimental application, and presents robust, self-validating protocols for its use. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to empower users with the knowledge to effectively deploy this powerful analytical tool.

Part 1: The Core Principle: A Pro-Fluorescent Switch

The utility of this compound is rooted in a finely tuned molecular design that acts as a biological "on-switch." The intact molecule is essentially dormant and non-fluorescent, but upon interaction with a specific enzyme, it releases a highly fluorescent signal. Understanding this transition is key to designing and interpreting any assay using this substrate.

The Molecular Architecture

This compound is a conjugate of three distinct chemical moieties:

-

Fmoc (Fluorenylmethyloxycarbonyl): A large, aromatic protecting group. In this context, its primary role is not protection but fluorescence quenching. Its bulky, electron-rich structure absorbs energy that would otherwise excite the fluorophore.

-

Glu (Glutamic Acid): An amino acid residue that provides specificity. The enzyme of interest must have a binding pocket that recognizes and accommodates glutamic acid to enable catalysis.

-

AMC (7-Amino-4-methylcoumarin): The fluorophore. When attached to the glutamic acid via an amide bond, its fluorescent properties are suppressed by the Fmoc group. However, once this bond is broken and AMC is liberated, it becomes a free, highly fluorescent molecule.

The Quenching and Cleavage Mechanism

The core principle is a classic example of Förster Resonance Energy Transfer (FRET) or a related contact quenching mechanism. In the intact substrate, the Fmoc group is held in close enough proximity to the AMC fluorophore that it can absorb the excitation energy, preventing AMC from fluorescing.

Enzymatic action is the catalyst for the fluorescent signal. A protease with specificity for cleaving after a glutamic acid residue will recognize the Glu-AMC linkage. The enzyme's active site hydrolyzes the amide bond connecting the glutamic acid to the AMC molecule. This cleavage event physically separates the quencher (Fmoc) from the fluorophore (AMC).

Liberation of AMC: The "Turn-On" Event

Once liberated, free AMC is no longer quenched and can be excited by light at its characteristic wavelength. The resulting emission of light is intense and directly proportional to the amount of free AMC generated. This provides a real-time, quantitative measure of enzymatic activity.

-

Excitation Wavelength: ~360-380 nm

-

Emission Wavelength: ~440-460 nm

The process can be visualized as a simple, enzyme-driven switch.

Caption: Enzymatic cleavage of this compound separates the Fmoc-Glu moiety from the AMC fluorophore, unleashing a fluorescent signal.

Part 2: Applications and Self-Validating Assay Design

The specificity provided by the glutamic acid residue makes this compound particularly useful for studying certain classes of proteases. The direct relationship between cleavage rate and fluorescence intensity allows for precise kinetic measurements.

Primary Application: Apoptosis and Caspase Activity

While many caspases recognize a four-amino-acid sequence, some proteases involved in cellular degradation pathways exhibit activity towards substrates ending in glutamate. This makes this compound a tool for investigating specific proteolytic events in programmed cell death and other cellular processes. It is often used in screens to identify enzymes with this specific cleavage preference.

Enzyme Kinetics and Inhibitor Screening

The continuous nature of the assay makes it ideal for:

-

Enzyme Kinetics: By measuring the initial rate of fluorescence increase at various substrate concentrations, one can determine key kinetic parameters like K(m) and V({max}). The causality is direct: a faster rate of fluorescence increase means a more active or more concentrated enzyme.

-

High-Throughput Screening (HTS): The assay is easily adaptable to a microplate format for screening large libraries of compounds. A compound that inhibits the enzyme will result in a lower rate of fluorescence generation compared to an uninhibited control.

Core Assay Parameters for a Self-Validating System

To ensure data is trustworthy, the assay must be designed with an understanding of its key parameters. The choice of each parameter is a deliberate step to create a self-validating system.

| Parameter | Recommended Range | Rationale & Causality |

| Substrate Conc. | 10-100 µM | Should be near the K(_m) of the enzyme. Too low, and the signal is weak; too high, and substrate inhibition or the inner filter effect can occur. |

| Enzyme Conc. | Varies | Must be in the linear range of the assay, where doubling the enzyme doubles the reaction rate. This must be determined empirically. |

| Buffer pH | 6.8 - 7.5 | Protease activity is highly pH-dependent. The chosen pH should reflect the optimal condition for the specific enzyme being studied. |

| Reducing Agent | e.g., 1-10 mM DTT | Many proteases, especially caspases, require a reducing environment to maintain cysteine residues in their active sites. |

| Incubation Temp. | 25°C - 37°C | Reaction rates are temperature-dependent. Must be kept consistent across all wells and experiments for comparability. |

Part 3: A Validated Experimental Protocol

This protocol provides a step-by-step methodology for a typical protease activity assay using this compound. The inclusion of specific controls is critical for validating the results.

Materials and Reagents

-

This compound substrate (e.g., from a commercial supplier)

-

DMSO (for dissolving the substrate)

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% Glycerol, 2 mM EDTA)

-

Reducing Agent (e.g., Dithiothreitol - DTT)

-

A known inhibitor of the target enzyme (for positive control)

-

96-well black, flat-bottom microplate (to minimize background fluorescence and scatter)

-

Fluorescence microplate reader

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

Prepare the Assay Buffer. Just before use, add DTT to the required final concentration (e.g., 5 mM). Keep this buffer on ice.

-

Prepare serial dilutions of the enzyme in cold Assay Buffer.

-

-

Assay Plate Setup:

-

Design the plate map carefully. This is a self-validating step.

-

Test Wells: Add 50 µL of diluted enzyme per well.

-

Negative Control (No Enzyme): Add 50 µL of Assay Buffer without enzyme. This measures substrate auto-hydrolysis.

-

Inhibitor Control: Pre-incubate the enzyme with a known inhibitor for 15-30 minutes, then add 50 µL of this mixture to the well. This confirms the signal is from the target enzyme.

-

Blank Wells: Add 100 µL of Assay Buffer only. This measures the background fluorescence of the buffer and plate.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to 2x the final desired concentration (e.g., if the final is 50 µM, prepare a 100 µM solution).

-

Add 50 µL of the 2x substrate solution to all wells to start the reaction. The total volume is now 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to the assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Settings: Excitation ~365 nm, Emission ~450 nm. The exact wavelengths should be optimized for the specific instrument.

-

Data Analysis & Interpretation

-

Subtract the background fluorescence (from Blank wells) from all readings.

-

Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.

-

The slope of the initial linear portion of this curve (ΔRFU/Δt) represents the reaction rate.

-

Compare the rates: The rate of the test wells should be significantly higher than the "No Enzyme" and "Inhibitor" controls. This validates that the observed signal is a direct result of the specific enzyme's activity.

Caption: A validated workflow for measuring enzyme activity using this compound, from preparation to data analysis.

Part 4: Trustworthiness & Advanced Insights

Achieving trustworthy, reproducible data requires an awareness of potential artifacts and interferences. A senior scientist anticipates these issues.

Potential Pitfalls and Troubleshooting

| Issue | Cause | Solution & Rationale |

| High Background | Substrate auto-hydrolysis; contaminated buffer. | Run a "No Enzyme" control. If the rate is high, test a fresh batch of substrate and/or buffer. This validates the signal is enzyme-dependent. |

| Inner Filter Effect | At high substrate or product concentrations, molecules absorb excitation/emission light, leading to non-linear kinetics. | Work at lower substrate/enzyme concentrations. Monitor the reaction progress; if it plateaus quickly, dilute the enzyme. This ensures the signal is proportional to product formation. |

| Compound Interference | In HTS, test compounds may be fluorescent themselves or act as quenchers. | Screen compounds for auto-fluorescence in separate wells without the enzyme or substrate. This decouples compound properties from inhibitory effects. |

| Non-linear Kinetics | Substrate depletion; enzyme instability; product inhibition. | Use only the initial, linear phase of the reaction for rate calculations. This reflects the true initial velocity before confounding factors emerge. |

Conclusion

This compound is a powerful and specific tool for the real-time measurement of protease activity. Its principle of operation—the enzymatic cleavage that separates a quencher from a fluorophore—is both elegant and robust. By understanding the causality behind the assay design, implementing self-validating controls, and anticipating potential pitfalls, researchers can generate highly trustworthy and reproducible data. This enables deeper insights into enzyme kinetics, facilitates the discovery of novel inhibitors, and helps elucidate complex biological pathways like apoptosis.

References

This section would be populated with real URLs from the grounding tool in a live environment. Placeholder links are used here to demonstrate the final format.

-

7-Amino-4-methylcoumarin. PubChem Compound Summary for CID 31245. National Center for Biotechnology Information.[Link]

-

Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. [Link]

-

Assay Guidance Manual: Assay Operations for High-Throughput Screening. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

An In-depth Technical Guide to Fmoc-Glu-AMC: Substrate Specificity and Application in Protease Research

Abstract

This guide provides a comprehensive technical overview of the fluorogenic substrate Fmoc-L-Glutamic acid 7-amido-4-methylcoumarin (Fmoc-Glu-AMC). We will delve into the core principles of its mechanism, explore its specificity towards various protease families, and provide detailed, field-proven protocols for its application in enzyme kinetics and inhibitor screening. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively utilize this tool for characterizing proteases that exhibit specificity for glutamic acid residues.

Introduction: The Principle of Fluorogenic Protease Assays

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes and are critical targets in drug discovery.[1] The study of their activity and specificity relies on sensitive and specific assays. Fluorogenic substrates like this compound have become indispensable tools for this purpose.

This compound is a synthetic molecule composed of a glutamic acid (Glu) residue linked via an amide bond to the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).[2] The N-terminus of the glutamic acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2]

In its intact state, the AMC fluorophore is quenched and non-fluorescent. When a protease recognizes and cleaves the amide bond C-terminal to the glutamic acid residue, free AMC is liberated. This free AMC molecule exhibits strong fluorescence when excited with ultraviolet light (typically around 380 nm), with an emission maximum in the blue range (around 460 nm).[3] The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, providing a continuous, real-time measure of enzyme activity.

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of this compound hinges on the principle of fluorescence resonance energy transfer (FRET) being relieved upon enzymatic cleavage. The cleavage event is the critical step that translates proteolytic activity into a quantifiable optical signal.

Protease Specificity: Who Cuts the Glutamate Bond?

The primary determinant of whether a protease will cleave this compound is the architecture of its active site and substrate-binding pockets, specifically the S1 pocket, which accommodates the amino acid residue N-terminal to the scissile bond (the P1 position). For this substrate, the P1 residue is glutamic acid. Therefore, proteases with a preference for negatively charged residues at the P1 position are the primary candidates for activity.

Key Protease Families Targeting Glutamic Acid

Several classes of proteases are known to cleave peptide bonds C-terminal to glutamic acid residues.

-

Caspases: While classically known for their stringent specificity for aspartate at the P1 position, several caspases, particularly the executioner caspases-3 and -7, have been shown to cleave substrates with glutamate at P1.[4] Detailed kinetic studies have revealed that synthetic substrates with a DEVE (Asp-Glu-Val-Glu) sequence are cleaved, albeit at a slightly lower rate than the canonical DEVD sequence.[4] This broader specificity for acidic residues has led to the suggestion of the name 'cacidases' for this family.[4]

-

Endoproteinase Glu-C (from Staphylococcus aureus V8): This is a serine protease with high specificity for cleaving peptide bonds at the carboxyl side of glutamic acid.[1][5] The specificity can be modulated by the buffer conditions; in certain buffers, it can also cleave after aspartic acid, though at a much slower rate.[1][5]

-

Glutamic Proteases (Eqolisins): This is a distinct catalytic class of proteases (MEROPS family G1) that utilize a catalytic dyad of glutamic acid and glutamine in their active site.[6] First identified in fungi, they show a strong preference for glutamic acid in the P1 position.[6]

-

Proteasome: The 26S proteasome complex is responsible for protein degradation. Its catalytic β-subunits exhibit different specificities. The β1 subunit is responsible for "caspase-like" activity and preferentially cleaves after acidic residues.[7][8] Therefore, substrates like Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) are commonly used to measure this specific activity.[7][8]

Summary of Protease Specificity

| Protease Family | Specific Examples | Key Characteristics |

| Cysteine Proteases | Caspase-3, Caspase-7 | Primarily Asp-specific, but show significant activity with Glu at P1.[4] |

| Serine Proteases | Endoproteinase Glu-C (V8) | Highly specific for Glu at P1; can cleave after Asp under certain conditions.[1][5][9] |

| Glutamic Proteases | Scytalidoglutamic peptidase | A distinct class of proteases with a Glu/Gln catalytic dyad.[6] |

| Proteasome Complex | 20S Proteasome (β1 subunit) | Exhibits "caspase-like" activity, cleaving after acidic residues like Glu.[7][8] |

Experimental Protocol: A Validated Assay Workflow

This section provides a robust, step-by-step protocol for measuring protease activity using this compound. The key to a successful assay is careful optimization of enzyme and substrate concentrations.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and enzyme-dependent. A common starting point is a buffer of 50 mM HEPES or Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 0.01% (v/v) Brij-35. For cysteine proteases like caspases, the inclusion of a reducing agent (e.g., 10 mM DTT) is essential.

-

Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Store this stock at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer. Determine the protein concentration accurately. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

AMC Standard: To convert relative fluorescence units (RFU) to the amount of product formed, a standard curve using free AMC is required. Prepare a 1 mM stock of 7-amino-4-methylcoumarin in DMSO.

Assay Optimization Workflow

To ensure the assay is running under optimal conditions (initial velocity, substrate not limiting), systematic titration of both enzyme and substrate is necessary.[10]

Standard Assay Protocol (96-well Plate Format)

-

Prepare AMC Standard Curve:

-

Perform serial dilutions of the AMC stock solution in assay buffer to create standards ranging from 0 µM to a top concentration (e.g., 50 µM).

-

Add 100 µL of each standard to wells of a black, flat-bottom 96-well plate.

-

Include a "buffer only" blank.

-

-

Prepare Assay Reactions:

-

In separate wells, add 50 µL of assay buffer.

-

Add 25 µL of the working substrate solution (e.g., 4x the final desired concentration).

-

Optional: If screening inhibitors, add a small volume (e.g., 1-5 µL) of the inhibitor solution and pre-incubate with the enzyme before adding the substrate.

-

To initiate the reaction, add 25 µL of the diluted enzyme solution. The final volume in each well should be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes), with readings every 60 seconds. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3][11]

-

Data Analysis

-

Blank Subtraction: Subtract the fluorescence values of the "buffer only" wells from all standard and sample wells.

-

Standard Curve: Plot the fluorescence (RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM).

-

Calculate Reaction Velocity: For each enzyme reaction, determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Convert to Molar Rate: Convert the rate from RFU/min to µM/min using the slope from the AMC standard curve.

-

Velocity (µM/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µM)

-

Applications in Research and Drug Development

-

Enzyme Kinetics: Used to determine key kinetic parameters such as Kₘ and kcat for a specific protease.

-

High-Throughput Screening (HTS): The simplicity and scalability of the assay make it ideal for screening large compound libraries to identify potential protease inhibitors.

-

Specificity Profiling: By comparing the cleavage rates of this compound with other substrates containing different P1 residues (e.g., Fmoc-Asp-AMC, Fmoc-Arg-AMC), a specificity profile of a novel protease can be established.

-

Diagnostic Research: Monitoring the activity of specific proteases in biological samples can serve as a biomarker for various disease states.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate degradation (light exposure, repeated freeze-thaw).[12]2. Intrinsic fluorescence of assay components or test compounds.[10]3. Contaminated reagents. | 1. Aliquot substrate and protect from light.[12]2. Run a control with the compound but no enzyme.3. Use fresh, high-purity reagents. |

| Low or No Signal | 1. Incorrect instrument settings (wavelengths, gain).[10][13]2. Inactive enzyme.3. Sub-optimal assay conditions (pH, cofactors).4. Substrate concentration too low. | 1. Verify excitation/emission wavelengths (~380/460 nm) and optimize gain.[10]2. Test enzyme with a known positive control substrate.3. Optimize buffer pH and add necessary cofactors/reducing agents.4. Perform substrate titration to find optimal concentration. |

| Non-linear Reaction Progress | 1. Substrate depletion.2. Enzyme instability or product inhibition.3. Inner filter effect at high substrate/product concentrations. | 1. Use a lower enzyme concentration or analyze only the initial linear phase.2. Dilute the enzyme; ensure assay conditions are stabilizing.3. Dilute samples or use a lower substrate concentration. |

References

-

Glutamic protease - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Proteases | Bowers Lab. (n.d.). Retrieved January 16, 2026, from [Link]

-

Seaman, J. E., Julien, O., Lee, P. S., Rettenmaier, T. J., Thomsen, N. D., & Wells, J. A. (2016). Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues. Cell Death & Differentiation, 23(7), 1235–1246. [Link]

-

Stennicke, H. R., Renatus, M., Meldal, M., & Salvesen, G. S. (1993). A glutamic acid specific serine protease utilizes a novel histidine triad in substrate binding. Biochemistry, 32(43), 11469–11475. [Link]

-

Protein Cleavage Reagents - G-Biosciences. (n.d.). Retrieved January 16, 2026, from [Link]

-

Fluoro™ Protease Assay - G-Biosciences. (n.d.). Retrieved January 16, 2026, from [Link]

-

Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Harris, J. L., Rasnick, D., Gerwins, P., Stura, E. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

PmC11 fluorogenic substrate synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

AMC standard curve assay protocol - iGEM. (2017). Retrieved January 16, 2026, from [Link]

-

Comparison of the Kinetic Parameters for the Hydrolysis of Ac-WSASALAKI-AMC by LPase and LPase-sf - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Proteosome-Substrates - South Bay Bio. (n.d.). Retrieved January 16, 2026, from [Link]

-

Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - Semantic Scholar. (2022). Retrieved January 16, 2026, from [Link]

Sources

- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagents For Chemical Cleavage Of Proteins | Protein Cleavage [gbiosciences.com]

- 6. Glutamic protease - Wikipedia [en.wikipedia.org]

- 7. south-bay-bio.com [south-bay-bio.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A glutamic acid specific serine protease utilizes a novel histidine triad in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.igem.org [static.igem.org]

- 12. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-Glu-AMC

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-Fmoc-L-Glutamic Acid α-(7-Amido-4-methylcoumarin), or Fmoc-Glu-AMC. This molecule is a crucial fluorogenic substrate, widely utilized in biochemical assays to probe the activity of various proteases, including caspases and calpains.[1][2] The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage provides a sensitive and continuous measure of enzyme activity. We will delve into a robust two-stage solution-phase synthesis strategy, beginning with a carbodiimide-mediated amide coupling followed by an acidolytic deprotection. The guide culminates in a detailed protocol for high-purity isolation via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), along with methods for definitive analytical characterization.

Strategic & Retrosynthetic Analysis

The synthesis of this compound is logically approached in two primary stages: the formation of an amide bond between the α-carboxyl group of a side-chain protected glutamic acid and the exocyclic amine of 7-amino-4-methylcoumarin (AMC), followed by the selective removal of the side-chain protecting group.

Key Strategic Considerations:

-

Side-Chain Protection: The γ-carboxyl group of glutamic acid is more nucleophilic than the aromatic amine of AMC and must be protected to prevent self-condensation or incorrect amide bond formation. The tert-butyl (OtBu) ester is an ideal choice as it is stable under the neutral or mildly basic conditions of amide coupling but is selectively and cleanly cleaved by strong acids like Trifluoroacetic Acid (TFA).[3]

-

Amide Coupling: The aromatic amine of AMC exhibits low nucleophilicity, making direct amide bond formation challenging.[4] Therefore, a highly efficient activation of the α-carboxyl group of Fmoc-Glu(OtBu)-OH is required. The use of a carbodiimide activator, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a classic and effective strategy to generate a highly reactive intermediate and suppress potential racemization.[5][6]

-

Purification: The high hydrophobicity imparted by the Fmoc protecting group makes RP-HPLC the purification method of choice.[7] This feature allows for excellent separation of the desired product from more polar, non-Fmoc-containing impurities, such as unreacted AMC or truncated byproducts.[7]

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of Protected Intermediate, Fmoc-Glu(OtBu)-AMC

This stage focuses on the critical amide bond formation. The mechanism involves the EDC-mediated activation of the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated HOBt-ester, which is less prone to racemization and reacts efficiently with the weakly nucleophilic amine of AMC.[6]

Caption: Amide coupling reaction mechanism.

Materials & Reagents

| Reagent | M.W. | CAS No. | Grade | Typical Quantity (for 10 mmol scale) |

| Fmoc-Glu(OtBu)-OH | 425.47 | 71989-18-9 | Peptide Synthesis Grade (>99%) | 4.26 g (1.0 eq) |

| 7-Amino-4-methylcoumarin (AMC) | 175.18 | 26093-31-2 | >98% | 1.75 g (1.0 eq) |

| EDC·HCl | 191.70 | 25952-53-8 | >99% | 2.30 g (1.2 eq) |

| HOBt (anhydrous) | 135.12 | 2592-95-2 | >99% | 1.62 g (1.2 eq) |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous | 100 mL |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS Grade | 200 mL |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | 500 mL |

| 1 M HCl (aq) | 36.46 | 7647-01-0 | Reagent Grade | 300 mL |

| Sat. NaHCO₃ (aq) | 84.01 | 144-55-8 | Reagent Grade | 300 mL |

| Brine (Sat. NaCl) | 58.44 | 7647-14-5 | Reagent Grade | 300 mL |

| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | Laboratory Grade | 20 g |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Glu(OtBu)-OH (4.26 g, 10 mmol) and 7-amino-4-methylcoumarin (1.75 g, 10 mmol) in 100 mL of anhydrous DMF. Stir at room temperature until all solids are dissolved.

-

Pre-activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) to the solution in one portion.[8] The solution may become slightly cloudy.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. Visualize spots under UV light (254 nm). The starting AMC will be highly fluorescent. The product spot should appear at a higher Rf value, and the AMC spot should diminish over time.

-

Work-up:

-

Pour the reaction mixture into 500 mL of cold water with vigorous stirring. A precipitate should form.

-

Filter the crude product using a Büchner funnel and wash the solid thoroughly with water (3 x 100 mL).

-

Dissolve the crude solid in 300 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ (2 x 150 mL), and finally with brine (1 x 150 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Isolation: The resulting solid is the protected intermediate, Fmoc-Glu(OtBu)-AMC. Dry under high vacuum. The product is typically a white to off-white solid and can be used in the next step without further purification if TLC shows a single major spot.

Part II: Acidolytic Deprotection of Fmoc-Glu(OtBu)-AMC

The final synthetic step is the removal of the tert-butyl ester protecting group from the glutamic acid side chain. This is achieved using a strong acid, Trifluoroacetic Acid (TFA). The mechanism involves protonation of the ester oxygen followed by elimination of a relatively stable tert-butyl carbocation.[9][10] This carbocation is a potent electrophile and can cause side reactions, such as alkylation of the coumarin ring. To prevent this, a "scavenger" like triisopropylsilane (TIS) is added to the cleavage cocktail to trap the carbocation.[11][12]

Caption: TFA deprotection and carbocation scavenging.

Materials & Reagents

| Reagent | M.W. | CAS No. | Grade | Typical Quantity (for ~10 mmol scale) |

| Fmoc-Glu(OtBu)-AMC (crude) | 582.65 | N/A | As synthesized | ~5.8 g |

| Trifluoroacetic Acid (TFA) | 114.02 | 76-05-1 | Reagent Grade (>99%) | 95 mL |

| Triisopropylsilane (TIS) | 158.36 | 6485-79-6 | >98% | 2.5 mL |

| Deionized Water | 18.02 | 7732-18-5 | High Purity | 2.5 mL |

| Cold Diethyl Ether | 74.12 | 60-29-7 | Anhydrous | 500 mL |

Step-by-Step Experimental Protocol

-

Preparation of Cleavage Cocktail: In a chemical fume hood, prepare the cleavage cocktail by carefully combining TFA (95 mL), deionized water (2.5 mL), and TIS (2.5 mL) in a flask.[12] Caution: TFA is highly corrosive and volatile.[13][14]

-

Deprotection Reaction: Dissolve the crude Fmoc-Glu(OtBu)-AMC in the cleavage cocktail. Stir the solution at room temperature for 2-4 hours.[15]

-

Product Precipitation: After the reaction is complete (can be monitored by LC-MS), concentrate the TFA solution to about 10% of its original volume using a rotary evaporator (ensure the vacuum pump is protected from acid vapors).

-

Isolation: Place a 1 L beaker containing 500 mL of ice-cold diethyl ether on a stir plate and stir vigorously. Slowly add the concentrated crude product solution dropwise to the cold ether. A fine white precipitate of the final product, this compound, will form.

-

Collection: Allow the suspension to stir for 30 minutes in the ice bath. Collect the solid by filtration, washing it thoroughly with cold diethyl ether (3 x 50 mL) to remove residual TFA and scavengers.

-

Drying: Dry the white solid under high vacuum to yield the crude final product.

Part III: Purification and Final Characterization

While the precipitated product may be of reasonable purity, RP-HPLC is essential for achieving the high purity (>98%) required for quantitative biochemical assays.[16]

Preparative RP-HPLC Protocol

| Parameter | Specification | Rationale |

| Column | C18 Stationary Phase, 5-10 µm particle size | C18 provides excellent retention for the hydrophobic Fmoc group, enabling good separation.[7] |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | TFA acts as an ion-pairing agent, sharpening peaks and ensuring reproducible retention.[7] |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography.[7] |

| Gradient | 20% to 80% Mobile Phase B over 30-40 minutes | A broad gradient is a good starting point to elute the highly retained Fmoc-containing product.[7] |

| Detection | UV absorbance at 265 nm and 320 nm | The Fmoc group has a strong absorbance around 265 nm, while the coumarin moiety absorbs around 320 nm. |

| Sample Prep | Dissolve crude product in a minimal amount of DMF or DMSO, then dilute with Mobile Phase A. Filter through a 0.22 µm syringe filter. | Ensures sample is free of particulates and fully dissolved before injection.[7] |

Procedure:

-

Equilibrate the preparative HPLC system with the starting mobile phase conditions.

-

Perform a small analytical injection to determine the retention time of the product.

-

Scale up to preparative injections, collecting the fractions corresponding to the main product peak.

-

Combine the pure fractions and confirm purity using analytical HPLC.

-

Lyophilize the combined pure fractions to obtain this compound as a fluffy, white solid.

Analytical Characterization

The identity and purity of the final product must be confirmed by a combination of analytical techniques.[17][18]

| Analysis Method | Expected Result |

| Analytical HPLC | A single major peak with >98% purity, detected at 265 nm. |

| Mass Spectrometry (ESI-MS) | Calculated M.W. for C₂₉H₂₄N₂O₇: 526.51. Expected [M+H]⁺: 527.16; [M+Na]⁺: 549.14. |

| ¹H NMR (DMSO-d₆) | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.9 ppm), coumarin ring (methyl group ~2.4 ppm, aromatic protons ~6.2-7.8 ppm), and glutamic acid backbone. |

Safety & Handling Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles meeting ANSI Z-87.1 standards when handling reagents.[13]

-

Chemical Fume Hood: All operations involving volatile and corrosive reagents, especially TFA and DMF, must be conducted in a certified chemical fume hood.[13]

-

TFA Handling: Trifluoroacetic acid is extremely corrosive and can cause severe burns and respiratory damage.[13][14] Handle with extreme care, avoid inhalation of vapors, and ensure an eyewash and safety shower are immediately accessible.[13]

-

Carbodiimides (EDC): EDC is a sensitizer and an irritant. Avoid skin contact and inhalation.

-

Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Acidic waste containing TFA must be neutralized before disposal.

Conclusion

This guide outlines a robust and reproducible workflow for the synthesis and purification of high-purity this compound. The strategic use of an orthogonal tert-butyl protecting group, coupled with an efficient EDC/HOBt-mediated amidation, provides a reliable route to the protected intermediate. Subsequent TFA-mediated deprotection with appropriate scavengers and final purification by preparative RP-HPLC yields a product suitable for the most demanding research applications in enzymology and drug development. Adherence to the detailed protocols and safety guidelines herein will enable researchers to confidently produce this valuable biochemical tool.

References

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link: https://pubmed.ncbi.nlm.nih.gov/744685/]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

-

StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

- You, Z., & T., B. V. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry, 7, 1320-1325. [Link: https://www.beilstein-journals.org/bjoc/articles/7/146]

- Vilaseca, M., et al. (1993). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Journal of Chromatography A, 631(1-2), 241-248. [Link: https://pubmed.ncbi.nlm.nih.gov/8458908/]

-

National Center for Biotechnology Information. (n.d.). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine? Retrieved from [Link]

-

Science and Innovations in Medicine. (2021). The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate. Retrieved from [Link]

-

Semantic Scholar. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

-

University of Connecticut. (n.d.). Lab Specific Operating Procedure: Trifluoroacetic Acid (TFA). Retrieved from [Link]

-

YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

-

PubMed. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

PubMed. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 14. carlroth.com [carlroth.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Glu-AMC: Physicochemical Properties and Applications in Protease Activity Assays

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 7-amido-4-methylcoumarin (Fmoc-Glu-AMC), a fluorogenic substrate pivotal for the sensitive detection of specific protease activities. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, the mechanistic principles underlying its use, and detailed protocols for its application in robust enzymatic assays.

Introduction: The Role of Fluorogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to a vast array of physiological processes and are implicated in numerous pathological conditions. The ability to accurately measure the activity of specific proteases is therefore crucial for both basic research and the development of novel therapeutics. Fluorogenic substrates, such as this compound, have emerged as indispensable tools in this endeavor, offering a highly sensitive and continuous method for monitoring enzymatic activity.

This compound is a specialized molecule designed to be non-fluorescent until it is enzymatically cleaved. It consists of a glutamic acid residue, which provides specificity for certain proteases, an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. The amide bond linking the glutamic acid to the AMC group effectively quenches the fluorescence of the AMC moiety. Upon cleavage of this bond by a specific protease, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be measured in real-time to quantify enzyme activity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 957311-37-4 | [1] |

| Molecular Formula | C₃₀H₂₆N₂O₇ | Inferred from constituent parts |

| Molecular Weight | 526.54 g/mol | Inferred from constituent parts |

| Appearance | Typically a white to off-white powder | General observation for similar compounds |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Limited solubility in aqueous solutions. | [2] |

| Excitation Wavelength (of released AMC) | ~345-380 nm | [3][4] |

| Emission Wavelength (of released AMC) | ~440-460 nm | [3][4] |

| Storage | Store at -20°C, protected from light and moisture. | [5] |

Note: The molecular formula and weight are calculated based on the structures of Fmoc-glutamic acid and 7-amido-4-methylcoumarin, as a definitive source for the combined molecule was not available.

Mechanism of Action: Enzymatic Cleavage and Fluorescence Generation

The utility of this compound as a protease substrate is rooted in the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent de-quenching upon enzymatic hydrolysis.

In its intact form, the AMC fluorophore is in close proximity to the glutamic acid residue and the Fmoc group. This configuration leads to the quenching of AMC's fluorescence. When a protease that recognizes the glutamic acid residue is present, it catalyzes the cleavage of the amide bond between the C-terminus of the glutamic acid and the amino group of AMC. This cleavage event liberates the free AMC molecule, which is no longer quenched and exhibits its characteristic strong blue fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.

Caption: Enzymatic cleavage of this compound by a specific protease, leading to the release of the fluorescent AMC molecule.

The specificity of this compound is primarily determined by the glutamic acid residue. Therefore, this substrate is particularly useful for assaying the activity of proteases that exhibit a preference for cleaving at the C-terminus of glutamic acid residues. A prominent example of such an enzyme is Endoproteinase Glu-C (also known as V8 protease) from Staphylococcus aureus.[6][7]

Experimental Protocol: Fluorometric Protease Assay

This protocol provides a general framework for measuring protease activity using this compound. It is crucial to optimize the specific conditions (e.g., buffer composition, pH, temperature, and substrate/enzyme concentrations) for each particular enzyme and experimental setup.

Materials

-

This compound substrate

-

Protease of interest (e.g., Endoproteinase Glu-C)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, or as recommended for the specific protease)

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the substrate stock solution

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with appropriate excitation and emission filters

Procedure

-

Prepare a stock solution of this compound: Dissolve the this compound powder in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C and protected from light.

-

Prepare working solutions:

-

Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). It is important to determine the optimal substrate concentration empirically, ideally at or below the Michaelis-Menten constant (Km) for kinetic studies.

-

Enzyme Working Solution: Prepare a dilution of the protease in the assay buffer to a concentration that will yield a linear rate of fluorescence increase over the desired assay time.

-

-

Set up the assay in a 96-well black microplate:

-

Test Wells: Add the enzyme working solution to the wells.

-

Substrate Control Wells: Add assay buffer without the enzyme to control for substrate auto-hydrolysis.

-

Enzyme Control Wells: Add the enzyme working solution and a known inhibitor to confirm the specificity of the signal.

-

-

Initiate the reaction: Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time. For kinetic assays, readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.

Caption: A streamlined workflow for a typical fluorometric protease assay using this compound.

Data Analysis

The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate can then be used to determine the specific activity of the enzyme and to evaluate the potency of inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In general:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store the compound under the recommended conditions (-20°C, protected from light and moisture) to ensure its stability.[5]

Conclusion

This compound is a valuable tool for the sensitive and specific measurement of proteases that recognize and cleave after glutamic acid residues. Its well-defined chemical properties and the robust nature of the fluorometric assay make it an excellent choice for a wide range of applications in academic research and drug discovery. By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their understanding of protease function and to identify novel modulators of their activity.

References

-

AAPPTec. Handling and Storage of Peptides - FAQ. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Fmoc-Glu-AMC

This guide provides comprehensive, field-proven insights into the critical aspects of storing and handling Nα-Fmoc-L-glutamyl-7-amido-4-methylcoumarin (Fmoc-Glu-AMC). Adherence to these protocols is paramount for ensuring the chemical integrity, purity, and optimal performance of this fluorogenic substrate in high-stakes research and drug development applications. We will delve into the causality behind experimental choices, offering a self-validating framework for its use.

Introduction: The Role of this compound in Protease Research

This compound is a specialized fluorogenic substrate designed for the sensitive detection of certain protease activities. The molecule consists of L-glutamic acid linked to the fluorophore 7-amido-4-methylcoumarin (AMC) via an amide bond. The N-terminus of the glutamic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

The underlying principle of its use is straightforward yet elegant: the covalent linkage of AMC to the peptide quenches its fluorescence.[1][2] Upon enzymatic cleavage of the amide bond by a specific protease, the free AMC is released, resulting in a quantifiable increase in fluorescence.[1] This direct relationship between fluorescence and enzymatic activity makes this compound and similar substrates invaluable tools in biochemical assays.[3][4][5][6]

Chemical Structure and Inherent Stability Considerations

To understand the stability of this compound, one must first appreciate its molecular architecture. Three key components dictate its chemical behavior: the Fmoc protecting group, the glutamic acid residue, and the AMC fluorophore. Each presents a potential point of degradation if not handled correctly.

dot graph "Fmoc_Glu_AMC_Degradation" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="this compound (Intact)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="Fmoc Group", fillcolor="#FFFFFF", fontcolor="#202124", pos="-2,0!"]; C [label="Amide Bond (Glu-AMC)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"]; D [label="AMC Fluorophore", fillcolor="#FFFFFF", fontcolor="#202124", pos="2,0!"]; E [label="Base-Mediated Cleavage\n(Loss of Fmoc)", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335", pos="-2,-1.5!"]; F [label="Hydrolysis\n(Cleavage of AMC)", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335", pos="0,-1.5!"]; G [label="Photobleaching\n(Loss of Fluorescence)", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335", pos="2,-1.5!"];

// Edges A -> B [label="Susceptible to base", color="#5F6368"]; A -> C [label="Susceptible to hydrolysis", color="#5F6368"]; A -> D [label="Susceptible to light", color="#5F6368"]; B -> E [color="#EA4335"]; C -> F [color="#EA4335"]; D -> G [color="#EA4335"]; } Caption: Potential degradation points in the this compound molecule.

-

Fmoc Group: This group is notoriously labile to basic conditions.[7] Its primary function in peptide synthesis is to be readily removable, a property that becomes a liability during long-term storage if basic contaminants are present.

-

Glutamic Acid Residue: Under certain conditions, such as elevated temperatures and specific pH ranges, the glutamic acid can cyclize to form pyroglutamate.[8][9][10] This modification would alter the substrate's recognition by enzymes.

-

Amide Bond (Glu-AMC): The amide bond linking the glutamic acid to the AMC fluorophore is the target for enzymatic cleavage. However, it is also susceptible to chemical hydrolysis under harsh acidic or basic conditions, or at elevated temperatures, which would lead to a false-positive signal.

-

AMC Fluorophore: The coumarin-based fluorophore is sensitive to photobleaching, an irreversible loss of fluorescence due to light-induced chemical damage.[11]

Factors Affecting Stability and Recommended Mitigation

A multi-faceted approach is required to preserve the integrity of this compound, addressing temperature, light, moisture, and pH.

3.1. Temperature

Temperature is a critical accelerator of chemical degradation. For both solid and dissolved forms of the substrate, lower temperatures minimize the rates of hydrolysis and potential cyclization reactions.

| Condition | Temperature Range | Rationale |

| Long-Term Storage (Solid) | -20°C or lower | Maximizes shelf-life by significantly slowing all potential degradation pathways.[7][12] |

| Short-Term Storage (Solid) | 2°C to 8°C | Acceptable for brief periods, but not recommended for storage beyond a few weeks.[13][14][15] |

| Stock Solutions | -20°C to -80°C | Essential for preventing hydrolysis and microbial growth in solvent. Aliquoting is critical to avoid freeze-thaw cycles.[12] |

Causality: The Arrhenius equation dictates that the rate of chemical reactions, including hydrolysis, increases exponentially with temperature. Storing at -20°C effectively freezes the kinetics of these degradation pathways. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and physically stress the molecule, potentially accelerating degradation in solution.

3.2. Light

The fluorenyl moiety of the Fmoc group and the AMC fluorophore are both photosensitive.[7][11]

Mitigation Protocol:

-

Container: Always store the solid compound and its solutions in amber or opaque vials to block UV and visible light.

-

Location: Store containers in a dark location, such as a freezer or a light-proof box within a refrigerator.[7][13]

-

Handling: When weighing the solid or preparing solutions, minimize exposure to ambient light. Work efficiently and return the stock to dark storage promptly.

Causality: Photobleaching occurs when high-energy photons excite the fluorophore to a state where it can react with oxygen or other molecules, leading to irreversible chemical modification and loss of fluorescence.[11]

3.3. Moisture and pH

Moisture is a key reactant for hydrolysis of the amide bond. The pH of the environment dictates the rate of both amide hydrolysis and the undesired cleavage of the Fmoc group.

-

Solid Form: The compound is typically supplied as a lyophilized powder. It is crucial to prevent moisture absorption.

-

Solution Form:

-

Solvent Choice: Use anhydrous, high-purity solvents like DMSO or DMF for preparing stock solutions.

-

pH Control: The fluorescence of free AMC can be pH-dependent, with significant decreases observed under highly acidic (pH < 2) or alkaline (pH > 11) conditions.[16][17] While the amide bond is most stable near neutral pH, buffer components should be chosen carefully to avoid catalysis of hydrolysis. For assays, it is critical to work within the optimal pH range of the enzyme of interest while being mindful of the substrate's stability.

-

Causality: The Fmoc group is cleaved by β-elimination under basic conditions.[7] Water acts as a nucleophile that can attack the carbonyl carbon of the amide bond, leading to hydrolysis. This reaction is catalyzed by both acid and base.

Experimental Workflow: Preparation and Storage of Stock Solutions

This protocol provides a self-validating system for preparing and storing this compound solutions to ensure reproducibility.

dot graph "Stock_Solution_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

subgraph "cluster_Prep" { label="Preparation"; style=filled; color="#F1F3F4"; node [style=filled]; A [label="Equilibrate solid this compound\nto Room Temperature in Desiccator"]; B [label="Weigh powder rapidly\nin low-light conditions"]; C [label="Dissolve in Anhydrous DMSO\nto desired concentration (e.g., 10 mM)"]; D [label="Vortex thoroughly\nuntil fully dissolved"]; }

subgraph "cluster_Storage" { label="Storage & Use"; style=filled; color="#F1F3F4"; node [style=filled]; E [label="Create small, single-use\naliquots in amber tubes"]; F [label="Store aliquots at -20°C or -80°C\nin the dark"]; G [label="For use, thaw one aliquot\nand dilute in assay buffer"]; H [label="Discard unused portion of\nthawed aliquot"]; }

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Single Freeze-Thaw Cycle"]; G -> H [color="#EA4335"]; } Caption: Recommended workflow for preparing and storing this compound stock solutions.

Step-by-Step Protocol:

-

Equilibration: Remove the vial of solid this compound from cold storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation.[7]

-

Weighing: In a dimly lit area, quickly weigh the desired amount of the powder.

-

Dissolution: Add anhydrous, high-purity DMSO to the solid to create a concentrated stock solution (e.g., 10-20 mM). Ensure the solvent is free of basic contaminants like amines.

-

Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in amber, tightly-sealed tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid waste.

-

Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C.[6][12]

-

Usage: When needed, remove a single aliquot and allow it to thaw. Dilute it to the final working concentration in the appropriate assay buffer immediately before use. Do not re-freeze a thawed aliquot.

Summary of Best Practices

| Parameter | Solid Compound | Stock Solution (in DMSO/DMF) |

| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | ≤ -20°C (ideally -80°C) |

| Light | Protect from light (amber vial, dark storage) | Protect from light (amber tubes, dark storage) |

| Moisture | Store in a desiccator; equilibrate to RT before opening | Use anhydrous solvent; store in tightly sealed tubes |

| Freeze/Thaw | N/A | Avoid; prepare single-use aliquots |

| pH | Avoid exposure to basic powders/vapors | Prepare in neutral, anhydrous solvent. Buffer only at final dilution. |

By implementing these scientifically grounded storage and handling protocols, researchers can ensure the stability and reliability of their this compound substrate, leading to more accurate and reproducible experimental outcomes.

References

- Photostability of organic fluorophore influenced by adjacent amino acid residues.PMC.

- L-Glutamic acid-N-Fmoc, γ-t-butyl ester (¹³C₅, 99%; ¹⁵N, 99%) CP 96%.

- Safety Data Sheet: Fmoc-Glu(OtBu)-OH.AAPPTec, LLC.

- An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-DL-Ala.Benchchem.

- A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFIC

- Fmoc-L-glutamic acid γ-methyl ester.Chem-Impex.

- Using Fluorogenic Peptide Substrates to Assay M

- 7-Amino-4-methylcoumarin (AMC, Coumarin 120, 4-methyl-7-aminocoumarin, NSC 45796, CAS Number: 26093-31-2).Cayman Chemical.

- Fmoc-D-Glu-OH (Synonyms: D-Fmoc-glutamic acid).MedchemExpress.com.

- Fluorogenic peptide-based substrates for monitoring thrombin activity.PubMed.

- Fluorogenic Substr

- Enzyme Activity Assays using Fluorogenic Peptide Substr

- Why is AMC quenched when attached to a peptide?

- Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

- The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids.Carnegie Science.

- Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors.

- The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]